Dehydro Benidipine

説明

Dehydro Benidipine is a derivative of Benidipine, a synthetic dihydropyridine calcium channel blocker. Benidipine is primarily used to treat hypertension and angina pectoris.

作用機序

Target of Action

Dehydro Benidipine, also known as Benidipine, primarily targets L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .

Mode of Action

Benidipine acts as a triple calcium channel inhibitor , blocking L, N, and T type calcium channels . It has a high affinity for cell membranes from the DHP binding site, which explains its long-lasting pharmacological activity . By inhibiting these channels, Benidipine reduces the influx of calcium ions into cells, thereby affecting various cellular functions.

Biochemical Pathways

The inhibition of calcium channels by Benidipine affects several biochemical pathways. It leads to the vasodilation of coronary and peripheral arteries , reducing blood pressure and alleviating conditions like hypertension and angina pectoris . Furthermore, it has been noted for its anti-oxidative action and its ability to enhance nitric oxide production . These actions contribute to its cardio-protective effects in patients with ischemic heart diseases .

Pharmacokinetics

Factors such as how well the drug is absorbed into the bloodstream, how it’s distributed throughout the body, how it’s metabolized, and how it’s excreted can all influence a drug’s effectiveness .

Result of Action

The molecular and cellular effects of Benidipine’s action are manifold. It reduces systolic and diastolic blood pressure and decreases heart rate pulse after treatment . It also decreases urinary protein excretion and serum triglycerides . Moreover, it has been shown to suppress the proliferation of vascular smooth muscle cells and mesangial cells, stimulate osteoblast differentiation, and suppress adhesion molecules expression . These effects contribute to its anti-hypertensive, renoprotective, and cardio-protective actions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drugFurthermore, individual patient factors such as age, sex, genetic makeup, and overall health can also influence how a drug works in the body .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Benidipine involves the dehydrogenation of Benidipine. This process typically requires the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of human liver microsomes and cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which facilitate the dehydrogenation process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions: Dehydro Benidipine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can revert this compound to its original form, Benidipine.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct pharmacological properties .

科学的研究の応用

Dehydro Benidipine has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical research.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

類似化合物との比較

Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

Nifedipine: A well-known calcium channel blocker with similar therapeutic applications.

Felodipine: Used for the treatment of high blood pressure and angina.

Uniqueness: Dehydro Benidipine is unique due to its specific dehydrogenated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its long-lasting activity and high membrane affinity set it apart from other similar compounds .

生物活性

Dehydro Benidipine is a dihydropyridine calcium channel blocker (CCB) primarily used for the management of hypertension and angina. This compound exhibits a unique pharmacological profile characterized by its ability to selectively inhibit various calcium channels, which contributes to its therapeutic efficacy and safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.

This compound primarily functions as a calcium channel antagonist, inhibiting the influx of calcium ions through L-type and T-type calcium channels. This action leads to vasodilation and reduced vascular resistance. The compound also stimulates nitric oxide (NO) production, enhancing endothelial function and providing additional cardiovascular benefits.

Key Mechanisms:

- Calcium Channel Inhibition : this compound exhibits high affinity for dihydropyridine (DHP) binding sites on calcium channels, with a K_i value ranging from 0.08 to 0.13 nmol/L .

- Nitric Oxide Production : The drug promotes the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO levels, which is crucial for vascular health .

- Antioxidant Properties : this compound has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production in endothelial cells, thereby preventing cellular damage .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with peak plasma concentrations typically reached within 2 hours. The drug demonstrates high lipophilicity (log P values of 4.61), which facilitates its distribution in tissues .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid (C_max in 2 hours) |

| Lipophilicity | log P HPLC: 4.61 |

| Volume of Distribution | High |

| Elimination Half-life | Approximately 6 hours |

Clinical Applications

This compound is primarily used for treating hypertension and angina pectoris. Recent studies have also explored its potential in other therapeutic areas:

- Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers systolic and diastolic blood pressure with a favorable side effect profile compared to other CCBs like amlodipine .

- Cardiovascular Protection : The compound has been shown to reduce infarct size in myocardial ischemia-reperfusion injury models, suggesting protective effects on cardiac tissue .

- Osteonecrosis Treatment : Research indicates that this compound may promote healing in medication-related osteonecrosis of the jaw (MRONJ) by enhancing bone regeneration processes .

Case Studies and Research Findings

Several studies highlight the biological activities and clinical efficacy of this compound:

- A study involving 2087 patients with severe fever demonstrated that CCBs, including this compound, could enhance viral clearance and improve clinical outcomes in viral infections .

- In vitro studies showed that this compound protects human aortic endothelial cells from lysophosphatidylcholine-induced oxidative stress and apoptosis through its antioxidant effects .

- A comparative study found that patients treated with this compound experienced significant reductions in blood pressure without severe adverse effects, making it a viable alternative to traditional antihypertensives .

特性

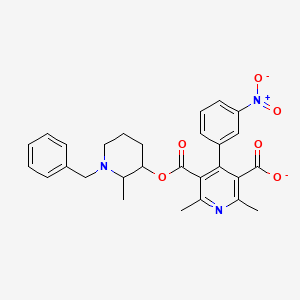

IUPAC Name |

5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUIOKMHDHHJMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N3O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00766977 | |

| Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118935-44-7 | |

| Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。